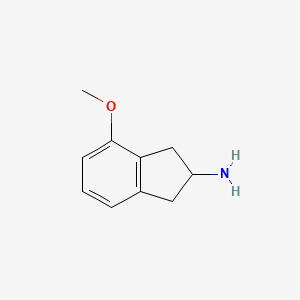

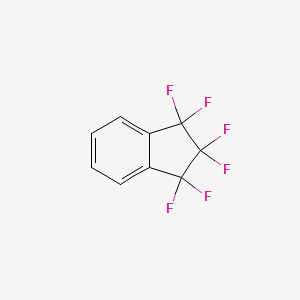

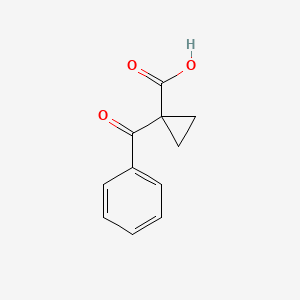

![molecular formula C8H8N4O B1338080 Pyrazolo[1,5-A]pyridine-2-carbohydrazide CAS No. 80537-15-1](/img/structure/B1338080.png)

Pyrazolo[1,5-A]pyridine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their biological relevance and potential therapeutic applications. These compounds are characterized by a fused pyrazole and pyridine ring system, which can be functionalized to yield a variety of analogs with diverse chemical and biological properties .

Synthesis Analysis

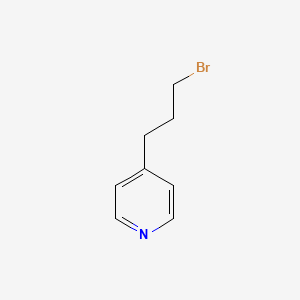

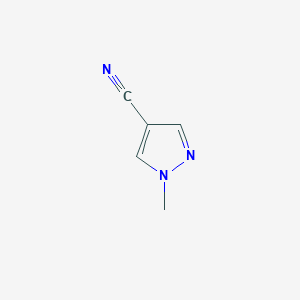

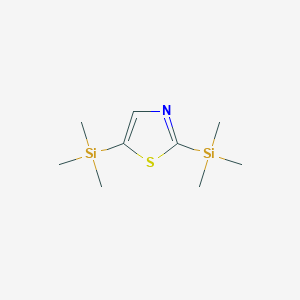

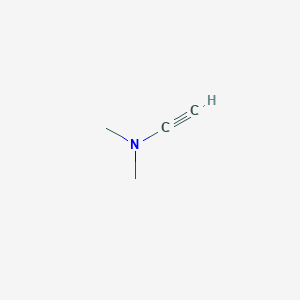

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One approach involves cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen, which allows for the formation of uniquely substituted derivatives under catalyst-free conditions . Another method describes the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through a cascade process involving palladium-catalyzed direct alkenylation followed by silver-mediated cyclization, providing a direct route for the preparation of these compounds . Additionally, functionalized pyrazolo[1,5-a]pyridines have been synthesized via oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature .

Molecular Structure Analysis

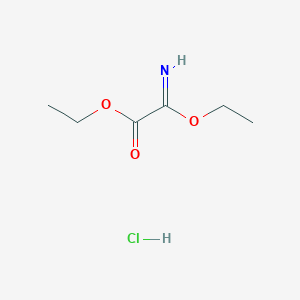

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a substituted pyrazolo[1,5-a]pyridine unit was determined using single-crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings conducive to conjugation .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. For example, N-substituted acetohydrazides can react with 2-substituted cinnamonitriles to yield competitive cyclizations to pyrazolo[3,4-b]pyridinones and [1,2,4]triazolo[1,5-a]pyridinones . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used as reactive intermediates in the synthesis of new heterocyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure and substituents. For instance, the absorption spectra of these compounds can range from 264 nm to 303 nm, with larger conjugation systems exhibiting red-shifted absorption characteristics. They also exhibit blue fluorescence in dilute solutions with quantum yields of fluorescence between 0.32 and 0.83 in dichloromethane . The biological evaluation of these compounds has shown promising in vitro potency against Mycobacterium tuberculosis, with nanomolar MIC values against drug-susceptible and multidrug-resistant strains, and significant reduction of bacterial burden in infected mouse models .

Aplicaciones Científicas De Investigación

1. Optical Applications

- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application : The study involved the synthesis of a family of PPs, which were then tested for their optical properties .

- Results : The PPs showed good solid-state emission intensities, making them suitable for designing solid-state emitters .

2. Bio-Applications

- Application Summary : A copper-catalyzed approach was developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .

- Methods of Application : The study involved a microwave-assisted copper-catalyzed approach, which was used to develop a concise route using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .

- Results : The synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids showed promising anticancer activity against MCF-7, MDA-MB231, and MDA-MB453 cell lines .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRAGXUDEWXEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512052 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridine-2-carbohydrazide | |

CAS RN |

80537-15-1 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.